molecular formula C11H13N3O B13095073 3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile

3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile

Cat. No.: B13095073
M. Wt: 203.24 g/mol
InChI Key: JIWSKEKLZNVMCL-UHFFFAOYSA-N
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Description

3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile is a pyridine-based compound featuring a formyl group at the 6-position of the pyridine ring, an ethylamino substituent, and a propanenitrile side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. The nitrile group enhances reactivity in nucleophilic additions, while the formyl group enables participation in condensation reactions such as Schiff base formation.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-[ethyl-(6-formylpyridin-2-yl)amino]propanenitrile

InChI

InChI=1S/C11H13N3O/c1-2-14(8-4-7-12)11-6-3-5-10(9-15)13-11/h3,5-6,9H,2,4,8H2,1H3

InChI Key

JIWSKEKLZNVMCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=CC(=N1)C=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Key Functional Groups Molecular Formula (Calculated) Molecular Weight (g/mol)
3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile Pyridine, formyl, ethylamino, nitrile C₁₁H₁₄N₃O 204.25
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine, methoxy, pyrrolidinyl, ketone C₁₃H₁₈N₂O₂ 246.30
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Pyridine, fluorine, oxime, silyl ether C₂₂H₃₇FN₂O₂Si 440.62
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, hydroxyl, methylamino C₈H₁₁NOS 169.24

Key Observations :

  • The target compound’s nitrile group distinguishes it from hydroxyl- or ketone-containing analogs, suggesting divergent reactivity (e.g., nitrile hydrolysis vs. ketone reduction).
  • Thiophene-based analogs ( ) lack pyridine’s aromatic nitrogen, reducing basicity but increasing lipophilicity.

Physicochemical Properties

  • Solubility: The nitrile group in this compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ).
  • Polarity : The formyl group increases polarity relative to methoxy or silyl ether derivatives, impacting chromatographic behavior and bioavailability.

Reactivity

  • Nitrile Reactivity : The propanenitrile chain may undergo hydrolysis to carboxylic acids or participate in cycloadditions, unlike the stable silyl ethers in compounds .
  • Formyl Group Utility : Similar to the oxime in the fluoronicotinaldehyde derivative , the formyl group enables condensation reactions, but with distinct kinetics due to electronic differences.

Biological Activity

3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that includes a pyridine ring, an ethylamino group, and a propanenitrile moiety, which may contribute to its reactivity and biological interactions.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

  • Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom.
  • Formyl Group : A carbonyl group (C=O) attached to a hydrogen atom, enhancing reactivity.
  • Ethylamino Group : A substituent that may influence the compound's interaction with biological targets.
  • Propanenitrile Moiety : A three-carbon chain with a nitrile group (C≡N), contributing to the compound's overall polarity and solubility.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyridine derivatives have shown promising results against various cancer cell lines:

CompoundCancer TypeIC50 (μM)Selectivity Index
Compound 10HepG2 (liver cancer)21.001.55
Compound 10MCF-7 (breast cancer)26.101.25

These findings suggest that the compound may inhibit key pathways involved in cancer cell proliferation and survival, similar to known VEGFR-2 inhibitors like sorafenib .

The proposed mechanism of action for this compound involves interactions with specific biological targets, including:

  • VEGFR-2 Inhibition : Molecular docking studies indicate that the compound may bind effectively to the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have suggested that:

  • The compound demonstrates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, indicating its viability as a drug candidate .

Clinical Applications

The potential applications of this compound extend beyond cancer treatment. It has been investigated for its effectiveness against various diseases, including:

  • Microbial Infections : The compound has been proposed as a lead for developing new antimicrobial agents due to its structural similarities with other effective pyridine derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-5-nitropyridineNitro group on pyridineStrong antimicrobial properties
Ethyl 6-amino-2-pyridinecarboxylateCarboxylic acid derivativeExhibits anti-inflammatory activity
4-(Ethylamino)pyridineEthylamino substitutionUsed in organic synthesis as a building block

These comparisons underscore the diverse biological activities associated with pyridine derivatives and the potential for developing novel therapeutic agents based on this scaffold.

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